5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
Description
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a pyranoquinoline derivative featuring a fused pyran ring system and a quinoline core substituted with a 4-fluorophenyl group at the C5 position. Its molecular formula is C₁₈H₁₇FNO, with a molecular weight of 285.34 g/mol. The compound is synthesized via multicomponent Povarov reactions involving 4-fluoro-benzaldehyde, aniline derivatives, and 3,4-dihydro-2H-pyran under catalytic conditions (e.g., nano silica chromic acid or triflate salts) . Pyranoquinolines are recognized for their structural complexity and diverse pharmacological activities, including antitubercular, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-13-9-7-12(8-10-13)17-15-5-3-11-21-18(15)14-4-1-2-6-16(14)20-17/h1-2,4,6-10,15,17-18,20H,3,5,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHJSVUIZWYLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(NC3=CC=CC=C3C2OC1)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves several steps. One common method is the cyclization of appropriate precursors under specific conditions. For instance, cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations are often employed . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Chemical Reactions Analysis
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic displacement of fluorine atoms can lead to the formation of various substituted quinolines .
Scientific Research Applications
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The presence of the fluorine atom enhances the compound’s ability to interact with these targets, increasing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyranoquinoline Derivatives
Pyranoquinoline derivatives exhibit varied biological activities depending on substituents and stereochemistry. Below is a detailed comparison with key analogues:
Structural and Functional Modifications
Key Differences in Activity
- Antitubercular Activity : The 4-fluorophenyl substituent in the target compound enhances lipophilicity, improving membrane permeability in M. tuberculosis . However, dibenzofuran-substituted analogues (e.g., 4f ) show superior MIC values due to increased π-π stacking with mycobacterial enzymes .
- Anticancer Activity: Pyranoquinolines with electron-withdrawing groups (e.g., 6e) exhibit strong TNF-α and IL-6 inhibition (IC₅₀: <10 µM) by disrupting NF-κB signaling . In contrast, the 4-fluorophenyl derivative lacks significant cytotoxicity in cancer cell lines .
- Antidiabetic Potential: Bromophenyl-substituted derivatives (e.g., 6e) demonstrate non-competitive α-glucosidase inhibition, making them promising for type 2 diabetes management .
Stereochemical Considerations
The stereochemistry of the pyran ring (e.g., 4aS,5S vs. 4aR,5S) significantly impacts binding affinity. For instance, the (4aS,5S) configuration in 4d enhances antitubercular activity by 2-fold compared to its diastereomer .
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects :
- Ring Fusion : Fused benzopyran systems (e.g., 6e ) enhance α-glucosidase inhibition by forming hydrophobic interactions with the enzyme’s active site .
- Synthetic Accessibility : One-pot multicomponent reactions using green catalysts (e.g., taurine or CuMn₂O₄-GO) improve yields (70–85%) and reduce reaction times (<4 hours) .
Biological Activity
5-(4-Fluoro-phenyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a fluorinated phenyl group and a hexahydro-pyranoquinoline structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FNO |
| Molecular Weight | 295.34 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have evaluated the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Some studies suggest these compounds induce cell cycle arrest in the G1 phase.
- Apoptosis Induction : They may promote apoptosis in cancer cells by activating intrinsic pathways.
For instance, a study demonstrated that related quinoline derivatives exhibited significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.014 to 5.87 µg/mL .
Antimicrobial Activity
Quinoline derivatives have also shown promise as antimicrobial agents. The structure of this compound suggests potential activity against bacterial strains. Research has indicated that certain derivatives possess moderate to high antibacterial activity .
The mechanisms underlying the biological activities of this compound can include:
- Inhibition of Enzymes : Similar derivatives have been found to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies suggest that quinoline derivatives may act as modulators of various receptors involved in cellular signaling pathways.
Study on Anticancer Properties
A notable case study involved the synthesis and evaluation of quinoline derivatives for their anticancer properties. The study found that certain compounds exhibited selective inhibition of tumor angiogenesis through the inhibition of VEGFR-2 . The compound this compound was included in this evaluation and showed promising results.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties of quinoline derivatives. The results indicated that several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for further development of these compounds as therapeutic agents against infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 5-(4-fluorophenyl)-pyrano[3,2-c]quinoline derivatives, and how do reaction parameters influence outcomes?
- Methodological Answer : Synthesis often involves multicomponent reactions or condensation strategies. For example, Sc(OTf)₃ catalyzes the reaction of 4-chloroaniline with aldehydes and dihydropyran at 50°C, yielding pyrano[3,2-c]quinoline scaffolds . Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates, while temperature optimization (50–80°C) balances yield and purity. Column chromatography (silica gel, ethyl acetate/hexane) is critical for purification, with typical yields ranging from 45–60% .
Q. Which spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C-F stretch at ~1247 cm⁻¹, pyran ring vibrations at ~751 cm⁻¹) .
- NMR : ¹H NMR identifies proton environments (e.g., 4-fluorophenyl protons at δ 7.06–7.55 ppm; pyran protons as multiplet at δ 3.42–4.81) .
- X-ray crystallography : Resolves stereochemistry and ring conformations. For example, Acta Crystallographica reports bond angles (C-C-C ~109.5°) and torsion angles (e.g., pyran ring puckering) .
Q. What preliminary biological activities are associated with pyrano[3,2-c]quinoline derivatives?
- Methodological Answer : Screening assays reveal anti-inflammatory (COX-2 inhibition), antimicrobial (MIC values 8–32 µg/mL against S. aureus), and psychotropic activities (dopamine receptor binding IC₅₀ < 10 µM) . The 4-fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration .
Advanced Research Questions
Q. How can contradictory biological data (e.g., varying IC₅₀ values) for this compound class be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardization using WHO guidelines (e.g., fixed ATP levels in viability assays) and orthogonal validation (e.g., SPR for binding affinity vs. cell-based assays) are recommended. Meta-analysis of datasets (e.g., ChEMBL) can identify outliers .
Q. What strategies optimize stereochemical control during large-scale synthesis?
- Methodological Answer : Chiral catalysts (e.g., (R)-BINAP) or enantioselective hydrogenation (H₂/Pd-C, 60 psi) improve diastereomeric excess (>90%). Solvent polarity (e.g., THF vs. toluene) impacts transition-state stabilization, as shown in DFT studies . Process analytical technology (PAT) monitors crystallization to avoid racemization .
Q. How does the 4-fluorophenyl substituent influence electrophilic substitution reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect directs electrophiles to the meta position. Nitration (HNO₃/H₂SO₄) yields 3-nitro derivatives, while Friedel-Crafts acylation requires Lewis acids (AlCl₃) due to reduced ring activation. Computational studies (Hammett σₚ = +0.06) correlate with experimental reactivity trends .
Q. What computational tools predict ADMET properties for fluorinated pyranoquinolines?
- Methodological Answer : SwissADME predicts moderate bioavailability (TPSA ~75 Ų, LogP ~3.2). Molecular dynamics simulations (AMBER) reveal hepatic stability (CYP3A4 t₁/₂ > 2 h). Experimental validation via microsomal assays (human liver microsomes, NADPH cofactor) confirms metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
